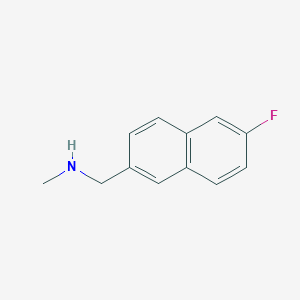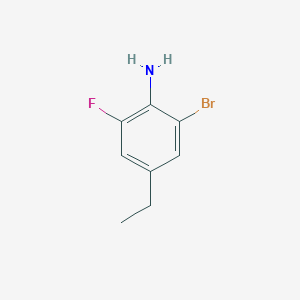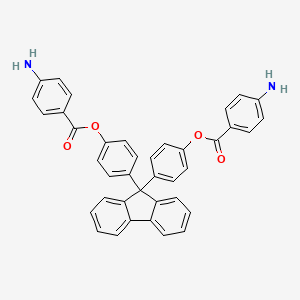
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is a complex organic compound that features a fluorene core with bis(4,1-phenylene) and bis(4-aminobenzoate) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) typically involves multi-step organic reactions. One common method includes the condensation reaction of 9-fluorenone with phenol derivatives under acidic conditions to form the fluorene core. This is followed by further functionalization with aminobenzoate groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of bifunctional ionic liquids as catalysts to enhance the reaction efficiency and selectivity. These ionic liquids can facilitate the condensation and substitution reactions, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The nitro groups in the aminobenzoate moieties can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) has several scientific research applications:
Materials Science: Used in the development of high-performance polymers and resins.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry: Acts as a monomer in the synthesis of polyimides and other advanced polymers with high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) involves its interaction with various molecular targets and pathways. The compound’s fluorene core provides rigidity and planarity, which enhances its electronic properties. The aminobenzoate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with hydroxyl groups instead of aminobenzoate groups.
4,4′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Contains diphenylaniline groups instead of aminobenzoate groups.
Uniqueness
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is unique due to its combination of fluorene core and aminobenzoate groups, which impart distinct electronic and structural properties. This makes it particularly suitable for applications in advanced materials and organic electronics .
Propiedades
Fórmula molecular |
C39H28N2O4 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
[4-[9-[4-(4-aminobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C39H28N2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H,40-41H2 |
Clave InChI |
BRCYBGUVPUKBHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)N)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


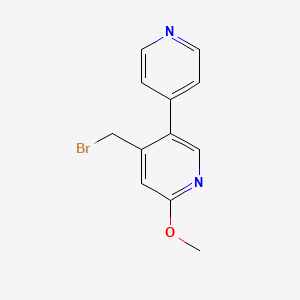
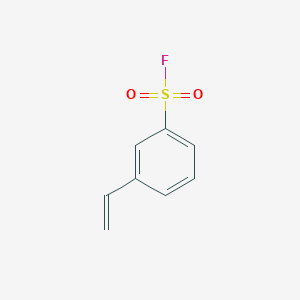
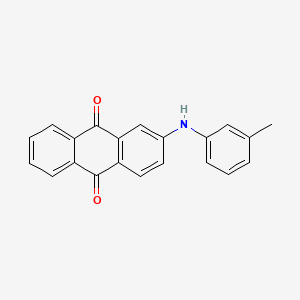

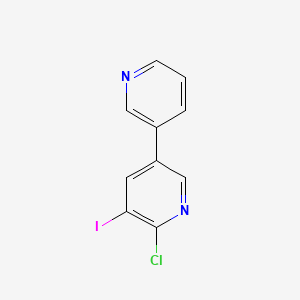
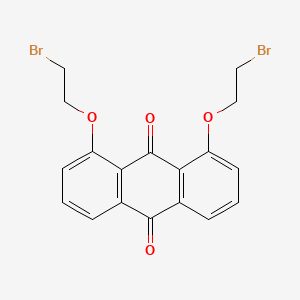
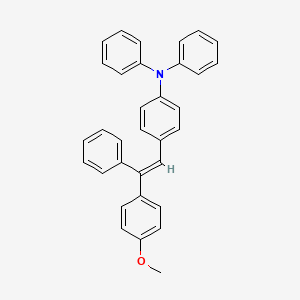
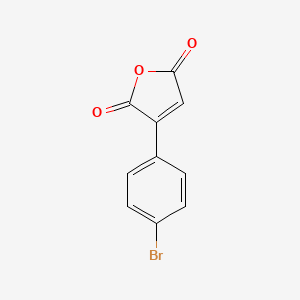
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
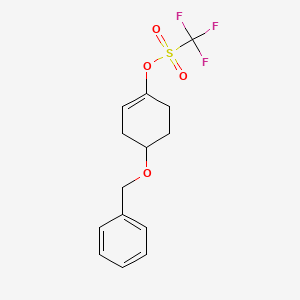
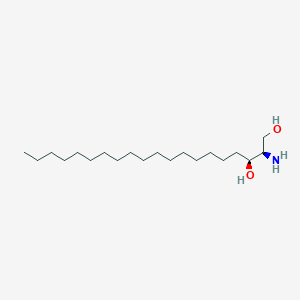
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
